TVB-3166

Pharmacokinetics Mouse models In vivo studies

TVB-3166 is a first-generation, orally available, reversible FASN inhibitor validated for preclinical research across oncology, virology, and metabolic disease models. With an IC50 of 0.042–0.049 µM (biochemical FASN) and 0.070–0.081 µM (cellular palmitate synthesis), it is the compound of choice for human vs. mouse cross-species pharmacological studies, respiratory virus replication assays (RSV, PIV3, HRV16, SARS-CoV-2), and FASN–microtubule crosstalk investigations in taxane-resistant cancers. Unlike the clinical candidate TVB-2640, TVB-3166 delivers a balanced preclinical profile rated 'Good' for mouse PK, ideal for xenograft efficacy studies at 60–100 mg/kg/day where moderate exposure is sufficient. Select this reference compound for published-data comparability, species-dependent potency characterization, and on-target FASN mechanism validation.

Molecular Formula C24H24N4O
Molecular Weight 384.5 g/mol
Cat. No. B10799404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTVB-3166
Molecular FormulaC24H24N4O
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C2=NNC(=C2C)C)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C
InChIInChI=1S/C24H24N4O/c1-14-9-15(2)22(10-21(14)23-16(3)17(4)26-27-23)24(29)28-12-20(13-28)19-7-5-18(11-25)6-8-19/h5-10,20H,12-13H2,1-4H3,(H,26,27)
InChIKeyICDQFUFDAFKCAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TVB-3166 for Preclinical Research: A First-Generation Oral FASN Inhibitor with Validated Mouse Pharmacokinetics


TVB-3166 is a first-generation, orally available, reversible small-molecule inhibitor of fatty acid synthase (FASN) developed by 3-V Biosciences for preclinical research applications [1]. It exhibits potent enzymatic inhibition with an IC50 of 0.042–0.049 µM in biochemical FASN assays and 0.070–0.081 µM in cellular palmitate synthesis assays [2]. As a research tool compound, TVB-3166 has been extensively characterized in multiple therapeutic contexts including oncology, virology, and metabolic disease models. Unlike its clinical-stage successor TVB-2640 (denifanstat), TVB-3166 remains designated for preclinical testing only, with no clinical development pathway [1]. The compound is commercially available from multiple vendors including Selleck Chemicals, Cayman Chemical, MedChemExpress, and AbMole, with reported purity exceeding 99% .

Why TVB-3166 Cannot Be Interchanged with TVB-2640 or TVB-3664: Evidence-Based Procurement Rationale


Although TVB-3166, TVB-3664, and TVB-2640 (denifanstat) belong to the same imidazopyridine-based FASN inhibitor series developed by 3-V Biosciences, they exhibit distinct pharmacological profiles that preclude generic substitution [1]. Comparative characterization reveals divergent mouse pharmacokinetic properties (rated Good, Best, and Poor, respectively), different cellular palmitate inhibition potencies across species (mouse CT26 IC50: 0.86 µM, 0.012 µM, and 0.543 µM, respectively), and fundamentally different development stages—TVB-3166 is a first-generation preclinical tool compound, whereas TVB-2640 is a Phase 2b/Phase 3 clinical candidate [2]. These differences manifest in experimental outcomes: TVB-3166 demonstrates moderate mouse PK suitable for certain in vivo models, while TVB-3664 provides superior mouse exposure for demanding efficacy studies, and TVB-2640 offers clinical translatability but suboptimal mouse PK [2]. Procurement decisions must therefore align compound selection with specific experimental requirements—mouse model work may favor TVB-3664, while human cell-based mechanistic studies or cross-species comparisons may benefit from TVB-3166's balanced profile. The quantitative differentiation below provides the evidence base for informed selection.

TVB-3166 Quantitative Differentiation Evidence: Comparative Data Versus FASN Inhibitor Analogs and Alternatives


Mouse Pharmacokinetics: TVB-3166 Occupies Intermediate Position Between TVB-3664 (Best) and TVB-2640 (Poor)

In a head-to-head comparative characterization of three 3-V Biosciences FASN inhibitors, TVB-3166 was rated 'Good' for mouse pharmacokinetics, positioning it between TVB-3664 ('Best') and TVB-2640/denifanstat ('Poor') [1]. At an oral dose of 100 mg/kg, TVB-3166 achieved plasma and tumor concentrations of approximately 7 µM and 2.9 µM, respectively [2]. This pharmacokinetic stratification has direct implications for experimental design: TVB-3664 provides superior mouse exposure for efficacy studies requiring high sustained drug levels, while TVB-2640's poor mouse PK necessitates alternative models for translational work [1]. TVB-3166 represents a balanced option for investigators requiring adequate but not maximal mouse exposure.

Pharmacokinetics Mouse models In vivo studies FASN inhibitors

Cross-Species Cellular Palmitate Inhibition: TVB-3166 Shows Divergent Potency Profile Versus TVB-3664

Comparative cellular palmitate synthesis inhibition data reveal species-dependent potency differences between TVB-3166 and TVB-3664. In human HeLa cells, TVB-3166 exhibits an IC50 of 0.070 µM versus TVB-3664 at 0.018 µM—a 3.9-fold higher potency for TVB-3664 [1]. Conversely, in mouse CT26 cells, TVB-3166 shows markedly reduced potency (IC50 0.86 µM) compared to TVB-3664 (IC50 0.012 µM), representing a 72-fold potency difference [1]. TVB-2640 (denifanstat) demonstrates an intermediate profile with HeLa IC50 of 0.030 µM and CT26 IC50 of 0.543 µM [1]. This species-dependent potency divergence is unique to the compound pair and not observed with earlier FASN inhibitors like cerulenin or C75, which lack such pronounced cross-species selectivity differences.

Cellular pharmacology Cross-species comparison Palmitate synthesis IC50

Broad-Spectrum Antiviral Efficacy: TVB-3166 Reduces RSV Infectious Progeny 250-Fold in Vitro and 21-Fold in Vivo

TVB-3166 demonstrates quantifiable antiviral activity that distinguishes it from FASN inhibitors lacking validated respiratory virus efficacy data. In RSV-A (Long strain)-infected A549 human lung epithelial cells, TVB-3166 treatment reduces production of infectious viral progeny by 250-fold [1]. The antiviral effect is mechanistically linked to palmitate synthesis inhibition, as addition of exogenous palmitate (50 µM) restores RSV production in TVB-3166-treated cells [1]. In BALB/c mice challenged intranasally with RSV-A, oral administration of TVB-3166 reduces lung viral titers by 21-fold when treatment begins on the day of infection and 9-fold when initiated one day post-infection [1]. The compound exhibits broad-spectrum activity, also inhibiting production of RSV B, human parainfluenza 3 (PIV3), and human rhinovirus 16 (HRV16) progeny from A549, HEp2, and HeLa cells respectively [1]. Comparable antiviral efficacy data are not available for TVB-3664 or TVB-2640 in peer-reviewed literature.

Antiviral research RSV In vivo efficacy Respiratory viruses

Taxane Combination Synergy: TVB-3166 Enhances Paclitaxel Efficacy and Overcomes Docetaxel Resistance

TVB-3166 demonstrates synergistic anti-tumor activity when combined with taxane chemotherapy, a property validated across multiple tumor models. In a head-to-head comparison of five FASN inhibitors (cerulenin, orlistat, TVB-3166, fasnall, and TVB-3664), TVB-3166 was among three compounds that synergistically inhibited cell viability when combined with docetaxel in taxane-resistant prostate cancer cells (PC3-TxR and DU145-TxR) [1]. Mechanistically, FASN inhibition with TVB-3166 significantly reduces tubulin palmitoylation and disrupts microtubule organization in tumor cells—an effect not observed with all FASN inhibitors [2]. In vivo, the combination of TVB-3166 (60 mg/kg) with paclitaxel (10 mg/kg) demonstrates enhanced anti-tumor efficacy compared to either agent alone in xenograft models [2]. Notably, TVB-3166's microtubule-disrupting effects are shared with its analog TVB-3664, but the comparative magnitude of synergy differs between compounds [2].

Taxane resistance Combination therapy Prostate cancer Drug synergy

Tumor-Selective Apoptosis Induction: TVB-3166 Spares Normal Cells While Inducing Tumor Cell Death

TVB-3166 induces apoptosis selectively in tumor cells while sparing normal cells, a differential property quantitatively demonstrated across multiple cell types. Dose-dependent apoptotic effects are observed between 20–200 nM TVB-3166 in tumor cells, corresponding precisely to the compound's IC50 range in biochemical FASN (42 nM) and cellular palmitate synthesis (81 nM) assays [1]. In direct comparative experiments, TVB-3166 treatment leads to marked inhibition of proliferation in tamoxifen-resistant breast cancer cells compared to parental cells, and significantly inhibits tamoxifen-resistant breast tumor growth in mice [2]. Mechanistic studies demonstrate that FASN inhibition with TVB-3166 disrupts lipid raft architecture, inhibits PI3K–AKT–mTOR and β-catenin signal transduction, and suppresses c-Myc expression—effects that are tumor-cell specific [1]. This selectivity profile is shared with TVB-3664 and TVB-2640 as a class characteristic, but TVB-3166's extensive validation across diverse tumor types (including K-Ras mutant, ErbB2+, c-Met+, and PTEN-deficient models) provides the broadest preclinical characterization among first-generation FASN inhibitors [1].

Tumor selectivity Apoptosis Cancer metabolism Therapeutic window

Overcoming Endocrine and Chemotherapy Resistance: TVB-3166 Reverses Tamoxifen and Gemcitabine Resistance

TVB-3166 demonstrates the ability to overcome multiple forms of therapy resistance, a differentiating property not universally shared across FASN inhibitor classes. In tamoxifen-resistant breast cancer models, TVB-3166 treatment induces degradation of estrogen receptor alpha (ERα) and leads to marked inhibition of proliferation in tamoxifen-resistant cells compared to parental cells [1]. In vivo, TVB-3166 significantly inhibits tamoxifen-resistant breast tumor growth in mice and decreases proliferation of primary patient-derived tumor explants compared to untreated controls [1]. In an independent study, TVB-3166 reversed gemcitabine resistance in bladder cancer models, where FASN was identified as a resistance-promoting gene through RNA sequencing of gemcitabine-resistant cells [2]. Comparative data for TVB-3664 and TVB-2640 in tamoxifen-resistant or gemcitabine-resistant models are not available in published literature, making TVB-3166 the best-characterized FASN inhibitor for resistance-reversal studies. The resistance-overcoming effect appears mechanistically distinct from the compound's direct FASN inhibition, potentially involving endoplasmic reticulum stress induction and ERα degradation [1].

Drug resistance Tamoxifen resistance Gemcitabine resistance ERα degradation

Evidence-Based Research Applications for TVB-3166: Where Procurement of This Specific FASN Inhibitor Is Justified


In Vivo Mouse Xenograft Studies Requiring Oral FASN Inhibition with Validated Mouse PK

TVB-3166 is appropriate for mouse xenograft efficacy studies where oral administration is required and moderate pharmacokinetic exposure is acceptable. At 60–100 mg/kg daily oral dosing, the compound achieves tumor exposure sufficient for growth inhibition across diverse models including OVCAR-8 ovarian, K-Ras-mutant patient-derived xenografts (PDX), and tamoxifen-resistant breast tumors [1][2]. Investigators should note that TVB-3664 offers superior mouse PK ('Best' rating vs. TVB-3166's 'Good' rating) and may be preferable for studies requiring maximal sustained drug exposure; TVB-3166 is best suited when balanced exposure is sufficient or when cross-comparison to published TVB-3166 xenograft data is required [3].

Host-Targeted Antiviral Research in Respiratory Virus Models

TVB-3166 is the FASN inhibitor of choice for studies investigating host lipid metabolism in respiratory virus replication, based on validated efficacy data against RSV, PIV3, and HRV16 [1]. The compound's 250-fold reduction of infectious RSV progeny in vitro provides a robust positive control for FASN-dependent antiviral mechanisms, and the demonstrated rescue by exogenous palmitate confirms on-target activity [1]. For SARS-CoV-2 spike protein palmitoylation studies, TVB-3166 has been shown to prevent S-acylation of expressed spike proteins and attenuate viral spread in vitro (EC50 = 11 nM) [2][3]. Investigators studying coronaviral palmitoylation should select TVB-3166 over other FASN inhibitors due to its published SARS-CoV-2 data.

Mechanistic Studies of Taxane Resistance and Microtubule Dynamics

TVB-3166 should be selected for studies investigating the intersection of fatty acid metabolism and microtubule organization, particularly in taxane-resistant cancer models. The compound's demonstrated synergy with docetaxel and paclitaxel in taxane-resistant prostate cancer cells, combined with its ability to reduce tubulin palmitoylation and disrupt microtubule organization, makes it a validated tool for probing FASN-microtubule crosstalk [1][2]. TVB-3664 shares these microtubule-disrupting properties, but TVB-3166's broader validation across taxane-resistant models (including prostate, breast, and lung cancer) supports its selection as the reference compound for this application [1][2].

Cross-Species Comparative Pharmacology Studies of FASN Inhibition

TVB-3166 is uniquely suited for studies comparing human versus mouse FASN inhibition pharmacology, given its well-characterized species-dependent potency profile. With cellular palmitate synthesis IC50 values of 0.070 µM in human HeLa cells versus 0.86 µM in mouse CT26 cells (a 12.3-fold difference), TVB-3166 provides a tool for investigating species-specific FASN biology and for validating the translational relevance of mouse model findings to human disease contexts [1]. This property contrasts with TVB-3664, which shows 72-fold higher potency in mouse versus human cells, and TVB-2640, which shows an 18-fold difference—making the selection of the appropriate compound critical for cross-species experimental design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for TVB-3166

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.